Mass Spectrometric Differentiation via Deuterium-Induced Mass Shift
The incorporation of four deuterium atoms into 3-O-Acetyl Ezetimibe-d4 results in a distinct mass shift that enables unequivocal differentiation from its non-deuterated analog in mass spectrometry. For analogous Ezetimibe and its d4 internal standard, the MRM transitions utilized are m/z 408.3→271.1 and m/z 412.0→275.10, respectively, demonstrating a +4 Da mass shift [1]. This is consistent across Ezetimibe-d4 applications, with another study reporting transitions of m/z 408.2→271.0 for Ezetimibe and m/z 412.2→271.1 for its d4 IS [2]. This mass difference is the foundational property that enables 3-O-Acetyl Ezetimibe-d4 to be used as an internal standard without cross-interference.
| Evidence Dimension | Precursor-to-Product Ion Transition (m/z) |
|---|---|
| Target Compound Data | m/z 412.0→275.10 (for Ezetimibe-d4 IS) [1]; m/z 412.2→271.1 (for Ezetimibe-d4 IS) [2] |
| Comparator Or Baseline | m/z 408.3→271.1 (for unlabeled Ezetimibe) [1]; m/z 408.2→271.0 (for unlabeled Ezetimibe) [2] |
| Quantified Difference | +4 Da mass shift |
| Conditions | LC-ESI-MS/MS in negative ion mode |
Why This Matters
The +4 Da mass shift ensures zero cross-talk between analyte and IS channels, a prerequisite for method validation per regulatory bioanalytical guidelines.
- [1] Karanam SR, et al. Simultaneous determination of ezetimibe and simvastatin in rat plasma by stable-isotope dilution LC-ESI-MS/MS and its application to a pharmacokinetic study. J Pharm Anal. 2014 Aug;4(4):286-294. View Source
- [2] Guo L, et al. Simultaneous determination of ezetimibe and its glucuronide metabolite in human plasma by solid phase extraction and liquid chromatography-tandem mass spectrometry. J Chromatogr B. 2015;986-987:108-14. View Source
